A Comprehensive Technical Guide to (3,4-Dimethoxyphenyl)hydrazine hydrochloride: Synthesis, Safety, and Applications in Drug Discovery
A Comprehensive Technical Guide to (3,4-Dimethoxyphenyl)hydrazine hydrochloride: Synthesis, Safety, and Applications in Drug Discovery
Abstract
(3,4-Dimethoxyphenyl)hydrazine hydrochloride (CAS No. 40119-17-3) is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of indole scaffolds, which are central to a vast array of pharmacologically active molecules. This technical guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, comprehensive safety and handling information, and a thorough exploration of its application in medicinal chemistry, with a focus on the Fischer indole synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage this versatile reagent in their research endeavors.
Introduction: The Strategic Importance of (3,4-Dimethoxyphenyl)hydrazine hydrochloride
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a drug development campaign. (3,4-Dimethoxyphenyl)hydrazine hydrochloride has emerged as a valuable building block due to the prevalence of the 6,7-dimethoxyindole moiety in numerous biologically active compounds.[1][2] Its utility is most profoundly demonstrated in the Fischer indole synthesis, a robust and versatile method for constructing the indole ring system that has been a cornerstone of heterocyclic chemistry for over a century.[2] This guide will elucidate the critical aspects of (3,4-Dimethoxyphenyl)hydrazine hydrochloride, providing the necessary technical information for its safe and effective use in the laboratory.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a reagent is fundamental to its application in synthesis and analysis.
Physical and Chemical Properties
The key physical and chemical properties of (3,4-Dimethoxyphenyl)hydrazine hydrochloride are summarized in the table below. It is important to note that while some data for the target compound is available, other data points are often reported for the closely related but structurally distinct (3,4-dimethylphenyl)hydrazine hydrochloride (CAS No. 60481-51-8). Care must be taken to use data specific to the dimethoxy variant.
| Property | Value | Source |
| CAS Number | 40119-17-3 | MedChemExpress |
| Molecular Formula | C₈H₁₃ClN₂O₂ | MedChemExpress |
| Molecular Weight | 204.66 g/mol | MedChemExpress |
| Appearance | Light brown to gray solid | MedChemExpress |
| Melting Point | 195-200 °C (for the dimethyl analog) | [3][4] |
| Solubility | Soluble in water | [4] |
| Stability | Hygroscopic; store under an inert atmosphere | [4] |
Spectroscopic Data (Predicted)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ ~10.1 ppm (broad s, 3H): -NH₃⁺ protons.
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δ ~7.0 ppm (d, 1H): Aromatic proton ortho to the hydrazine group.
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δ ~6.9 ppm (d, 1H): Aromatic proton meta to the hydrazine group.
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δ ~6.8 ppm (dd, 1H): Aromatic proton para to the hydrazine group.
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δ ~3.7 ppm (s, 6H): Two methoxy (-OCH₃) groups.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
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δ ~150-145 ppm: Aromatic carbons attached to the methoxy groups.
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δ ~140 ppm: Aromatic carbon attached to the hydrazine group.
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δ ~120-110 ppm: Other aromatic carbons.
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δ ~55 ppm: Methoxy carbons.
-
-
IR (ATR):
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~3200-2800 cm⁻¹: N-H stretching from the hydrazinium ion.
-
~1600, 1500 cm⁻¹: Aromatic C=C stretching.
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~1250, 1030 cm⁻¹: C-O stretching of the methoxy groups.
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Synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride
The most common and industrially scalable synthesis of aryl hydrazines involves the diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt. The following is a detailed, self-validating protocol adapted from established procedures for similar compounds.
Synthesis Workflow
Caption: Workflow for the synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
Detailed Experimental Protocol
Materials:
-
3,4-Dimethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol
-
Diethyl Ether
-
Ice
Procedure:
-
Preparation of the Diazonium Salt Solution: a. In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3,4-dimethoxyaniline (1 equivalent) in a mixture of concentrated HCl (3 equivalents) and water. b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear, yellowish solution. The reaction is self-validating as the disappearance of the solid aniline starting material indicates the progression of the reaction.
-
Reduction of the Diazonium Salt: a. In a separate, larger beaker, dissolve tin(II) chloride dihydrate (3 equivalents) in concentrated HCl. Cool this solution to below 10 °C in an ice bath. b. Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous stirring. A thick, off-white to pale yellow precipitate of the hydrazine hydrochloride salt will form.
-
Isolation and Purification: a. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete precipitation. b. Collect the precipitate by vacuum filtration. c. Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove residual acids and organic impurities. d. Dry the product under vacuum to yield (3,4-Dimethoxyphenyl)hydrazine hydrochloride as a stable solid.
Safety and Handling
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application in Drug Discovery: The Fischer Indole Synthesis
The primary utility of (3,4-Dimethoxyphenyl)hydrazine hydrochloride in drug development is its role as a key reactant in the Fischer indole synthesis to produce 6,7-dimethoxyindoles. This scaffold is present in a variety of bioactive molecules.
The Fischer Indole Synthesis: Mechanism and Causality
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through a series of well-defined steps. The choice of a strong acid catalyst (Brønsted or Lewis) is crucial for promoting the key[7][7]-sigmatropic rearrangement.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of a 6,7-Dimethoxyindole Derivative
This protocol provides a representative example of a Fischer indole synthesis using (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
Materials:
-
(3,4-Dimethoxyphenyl)hydrazine hydrochloride
-
A suitable ketone (e.g., cyclohexanone)
-
Anhydrous Ethanol
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, glacial acetic acid)
Procedure:
-
Hydrazone Formation (in situ): a. In a round-bottom flask, suspend (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1 equivalent) in anhydrous ethanol. b. Add the ketone (1.1 equivalents) to the suspension. c. Reflux the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC. This step is self-validating as the consumption of the starting materials can be observed.
-
Indolization: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Add polyphosphoric acid (PPA) to the crude hydrazone. c. Heat the mixture to 80-100 °C for 1-3 hours. The reaction progress should be monitored by TLC until the hydrazone is consumed. d. Cool the reaction mixture and carefully quench by pouring it onto crushed ice. e. Neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: a. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. b. Purify the crude product by column chromatography on silica gel to obtain the desired 6,7-dimethoxyindole derivative.
Relevance to Pharmaceutical Synthesis
The 6,7-dimethoxyindole core synthesized from (3,4-Dimethoxyphenyl)hydrazine is a key structural feature in several classes of therapeutic agents. For instance, it forms the basis for compounds investigated as platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitors, which have shown broad antiproliferative activity against tumor cells.[1] The synthesis of JNJ-10198409, a potent anti-PDGFR-β kinase inhibitor, relies on a 6,7-dimethoxy substituted scaffold, highlighting the industrial relevance of this starting material.[1] Additionally, 6-methoxyindole derivatives, which can be accessed through similar synthetic routes, have been explored as potent melatonin analogues.[8]
Conclusion
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a high-value chemical intermediate with a well-defined role in the synthesis of complex heterocyclic molecules. Its primary application in the Fischer indole synthesis provides a reliable and scalable route to 6,7-dimethoxyindoles, which are important pharmacophores in modern drug discovery. A comprehensive understanding of its synthesis, physicochemical properties, and safe handling procedures, as outlined in this guide, is essential for any researcher or drug development professional seeking to utilize this versatile compound to its full potential. The continued exploration of indole-based therapeutics ensures that (3,4-Dimethoxyphenyl)hydrazine hydrochloride will remain a relevant and strategically important building block in the pharmaceutical sciences.
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